molecular formula C15H15NO B14249144 2-ethyl-4-methoxy-1H-benzo[g]indole CAS No. 443911-42-0

2-ethyl-4-methoxy-1H-benzo[g]indole

Cat. No.: B14249144
CAS No.: 443911-42-0
M. Wt: 225.28 g/mol
InChI Key: WMSUNMXFONPQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-methoxy-1H-benzo[g]indole is a polycyclic heteroaromatic compound characterized by a fused benzo[g]indole core substituted with an ethyl group at position 2 and a methoxy group at position 2. This structural complexity confers unique physicochemical properties, such as increased lipophilicity compared to simpler indoles, which may influence its solubility and biological activity .

Properties

CAS No.

443911-42-0

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-ethyl-4-methoxy-1H-benzo[g]indole

InChI

InChI=1S/C15H15NO/c1-3-11-9-13-14(17-2)8-10-6-4-5-7-12(10)15(13)16-11/h4-9,16H,3H2,1-2H3

InChI Key

WMSUNMXFONPQSW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N1)C3=CC=CC=C3C=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-methoxy-1H-benzo[g]indole typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of the indole ring through the coupling of aryl halides with amines .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs large-scale catalytic processes. These methods ensure high yields and purity, making them suitable for pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4-methoxy-1H-benzo[g]indole undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce 2-ethyl-4-methoxy-1H-indoline .

Mechanism of Action

The mechanism of action of 2-ethyl-4-methoxy-1H-benzo[g]indole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 2-ethyl-4-methoxy-1H-benzo[g]indole with structurally related indole derivatives:

Compound Name Substituents Molecular Formula Key Features
This compound Ethyl (C2), Methoxy (C4), benzo[g] C₁₆H₁₅NO Fused benzene ring enhances aromaticity; substituents increase lipophilicity
4-Methoxy-2-methyl-1H-indole Methyl (C2), Methoxy (C4) C₁₀H₁₁NO Simpler structure; 97% purity reported
Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate Benzyloxy (C4), Ethoxycarbonyl (C2) C₁₈H₁₇NO₃ Ester functionality; acute oral toxicity (H302)
1-(4-Methoxybenzyl)-indole 4-Methoxybenzyl (N1) C₁₆H₁₅NO N1-substitution alters electronic properties
Alsmaphorazine B Oxazine, isoxazoline Complex MIAs Monoterpene indole alkaloid with anti-inflammatory activity (IC₅₀ = 49.2 µM)

Key Observations :

  • Substituent Effects : The ethyl group at C2 may improve metabolic stability compared to methyl analogues (e.g., 4-methoxy-2-methyl-1H-indole) . Methoxy groups generally enhance lipophilicity and electron-donating effects, influencing redox properties.
  • Functional Groups : Carboxylate esters (e.g., in ) introduce polar moieties but may confer toxicity risks (e.g., H302 for oral toxicity).

Physicochemical Properties

  • Solubility : The target compound’s lipophilicity (due to ethyl and methoxy groups) likely reduces water solubility, aligning with indole’s general sparing solubility in water .
  • Thermal Stability : Boiling points for indoles range from 253°C (simple indole) to higher values for substituted derivatives; the benzo[g]indole core may further elevate this due to increased molecular weight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.